2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)propanoic acid
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Description
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)propanoic acid is a useful research compound. Its molecular formula is C25H20N2O6 and its molecular weight is 444.443. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Peptides
The preparation of N-Fmoc-protected β2-homoamino acids, where Fmoc stands for [(9H-fluoren-9-yl)methoxy]carbonyl, highlights a key application of this chemical in peptide synthesis. The method involves a diastereoselective amidomethylation of Ti-enolates of oxazolidin-2-ones, which are precursors to β-amino acids, crucial for solid-phase peptide synthesis. This process allows for the large-scale preparation of Fmoc-β2hXaa-OH, indicating the compound's significance in synthesizing β-peptides with proteinogenic side chains from Ile, Tyr, and Met. This application is vital for developing novel peptides with potential therapeutic benefits (Šebesta & Seebach, 2003).
Bioimaging Applications
Another significant application is in the development of water-soluble fluorene derivatives for bioimaging. The linear and nonlinear photophysics of these compounds have been studied, showing their potential in bioimaging applications. The fluorene derivative, with its strong aggregation in water and high fluorescence quantum yield, is suitable for two-photon fluorescence microscopy (2PFM) imaging. Its ability to selectively image alpha(v)beta(3) integrin showcases its utility in molecular imaging, particularly for identifying cancer cells and understanding cancer biology (Morales et al., 2010).
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-oxo-3H-1,3-benzoxazol-5-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O6/c28-23(29)21(12-14-9-10-22-20(11-14)26-25(31)33-22)27-24(30)32-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-11,19,21H,12-13H2,(H,26,31)(H,27,30)(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDGLKIGUOPXQAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC5=C(C=C4)OC(=O)N5)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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